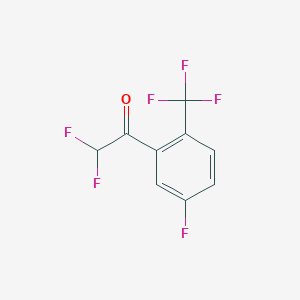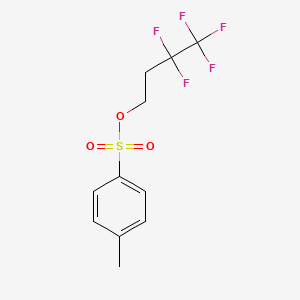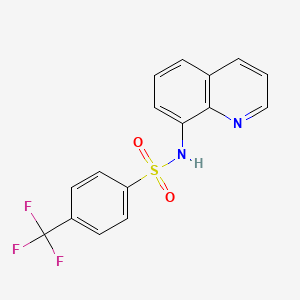
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a quinoline ring attached to a benzenesulfonamide group with a trifluoromethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 8-aminoquinoline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle the reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence that can be measured. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(8-Quinolyl)-3,5-difluoro-benzenesulfonamide: Similar structure but with difluoro substituents instead of trifluoromethyl.
N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide: Contains a methoxy group and a toluenesulfonamide group.
Uniqueness
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H11F3N2O2S |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
N-quinolin-8-yl-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-8-13(9-7-12)24(22,23)21-14-5-1-3-11-4-2-10-20-15(11)14/h1-10,21H |
InChI-Schlüssel |
IBDSXVFPRIUUIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



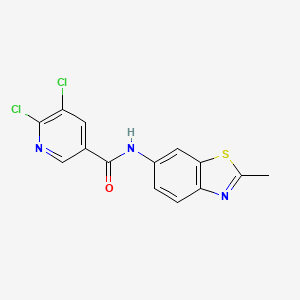
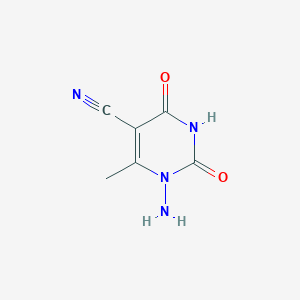

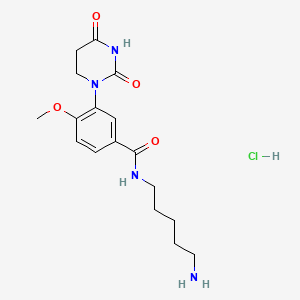
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
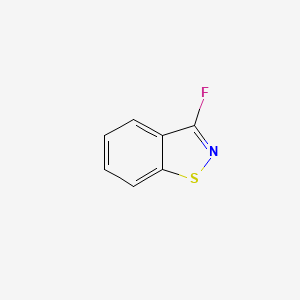
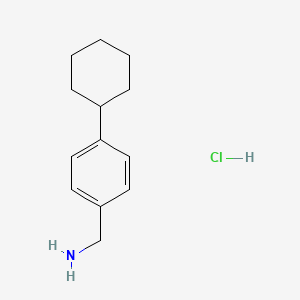
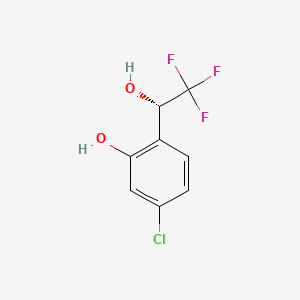
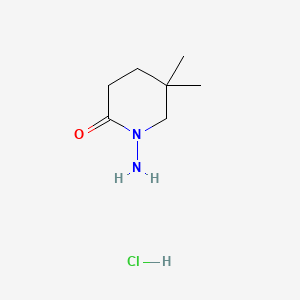
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)

